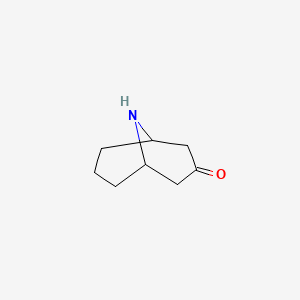

Norpseudopelletierine

Descripción

Propiedades

Número CAS |

4390-39-0 |

|---|---|

Fórmula molecular |

C8H13NO |

Peso molecular |

139.19 g/mol |

Nombre IUPAC |

(1R,5S)-9-azabicyclo[3.3.1]nonan-3-one |

InChI |

InChI=1S/C8H13NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-7,9H,1-5H2/t6-,7+ |

Clave InChI |

JIYPUEZSSJAXBO-KNVOCYPGSA-N |

SMILES canónico |

C1CC2CC(=O)CC(C1)N2 |

melting_point |

123°C |

Descripción física |

Solid |

Pictogramas |

Corrosive |

Origen del producto |

United States |

Synthetic Methodologies for 9 Azabicyclo 3.3.1 Nonan 3 One and Its Derivatives

Direct Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one Core

The direct synthesis of the 9-azabicyclo[3.3.1]nonan-3-one core can be achieved through several strategic approaches, most notably through Mannich reactions and radical cyclizations. These methods provide access to the fundamental bicyclic framework, which can then be further functionalized.

Mannich Reaction Approaches in Azabicyclo[3.3.1]nonan-3-one Synthesis

The Mannich reaction is a cornerstone in the synthesis of the 9-azabicyclo[3.3.1]nonan-3-one skeleton. chemijournal.comnih.gov This reaction typically involves the condensation of an amine, an aldehyde (like formaldehyde), and a carbonyl compound possessing at least one acidic proton. smolecule.com The versatility of the Mannich reaction allows for the construction of the bicyclic system in a convergent manner.

One-pot tandem Mannich reactions represent an efficient strategy for the synthesis of the 9-azabicyclo[3.3.1]nonane scaffold. smolecule.comresearchgate.net This approach allows for the direct assembly of the bicyclic framework from readily available starting materials in a single synthetic operation. smolecule.comrsc.org For instance, aromatic ketones can be reacted with paraformaldehyde and dimethylamine (B145610) to yield 3-azabicyclo[3.3.1]nonane derivatives in good yields. rsc.org This tandem process involves sequential enolization, formation of an iminium ion, and subsequent intramolecular cyclization to construct the bicyclic system. smolecule.com

A well-established and widely utilized method for the synthesis of the 9-azabicyclo[3.3.1]nonan-3-one core involves the reaction of glutaraldehyde (B144438), a primary amine, and a dicarbonyl compound. A common amine used in this synthesis is benzylamine (B48309), which serves as both a reactant and a protecting group for the nitrogen atom. The dicarbonyl component is crucial for the formation of the six-membered ring containing the ketone. The reaction proceeds under acidic conditions at controlled low temperatures.

A detailed procedure for the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one involves the following steps:

Benzylamine is dissolved in water and cooled. orgsyn.orgorgsyn.org

Sulfuric acid is added while maintaining a low temperature. orgsyn.orgorgsyn.org

Glutaraldehyde and acetone (B3395972) dicarboxylic acid are then added sequentially. orgsyn.orgorgsyn.org

A solution of sodium acetate (B1210297) is added, and the reaction mixture is aged to allow for the cyclization and decarboxylation to occur, yielding the desired product. orgsyn.orgorgsyn.org

This reaction is typically performed at temperatures between 0 and 10°C to control the reaction rate and minimize side products.

3-Oxopentanedioic acid, also known as acetonedicarboxylic acid, is a key reagent in the Mannich-type synthesis of 9-azabicyclo[3.3.1]nonan-3-one. medchemexpress.comselleckchem.comwikipedia.org It serves as the dicarbonyl component that, upon reaction with an amine and glutaraldehyde, leads to the formation of the bicyclic ketone. The reaction involves a double Mannich reaction where the amine first reacts with glutaraldehyde to form a dihydropyridinium ion, which then reacts with the enolate of 3-oxopentanedioic acid, followed by cyclization and decarboxylation to afford the 9-azabicyclo[3.3.1]nonan-3-one core. orgsyn.orgorgsyn.org

| Reagent | Role in Synthesis |

| Glutaraldehyde | Provides the five-carbon chain for one of the rings. |

| Primary Amine (e.g., Benzylamine) | Source of the nitrogen atom for the bicyclic system. |

| 3-Oxopentanedioic Acid | Acts as the dicarbonyl component for the ketone-containing ring. |

Radical Cyclization Reactions in Azabicyclo[3.3.1]nonane Ring Formation

Radical cyclization reactions offer an alternative and powerful method for the construction of the 9-azabicyclo[3.3.1]nonane ring system. researchgate.netrsc.org These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the bicyclic framework.

A notable application of radical chemistry in this context is the radical translocation/cyclization of substituted piperidines. clockss.org This strategy has been successfully employed to synthesize the 9-azabicyclo[3.3.1]nonane skeleton. smolecule.comclockss.org The process generally involves the treatment of a suitably substituted piperidine (B6355638) precursor, such as 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines, with a radical initiator like tributyltin hydride and AIBN. rsc.orgresearchgate.net This generates an aryl radical which then undergoes a 1,5-hydrogen transfer (translocation) to form a more stable radical on the piperidine ring. This new radical center then cyclizes onto the alkyne moiety to furnish the 9-azabicyclo[3.3.1]nonane ring system in high yields. clockss.orgrsc.orgresearchgate.net

The resulting product can then be further manipulated, for example, through desilylation and ozonolysis, to yield the corresponding ketone, 9-benzoyl-1-methyl-9-azabicyclo[3.3.1]nonan-3-one. rsc.org This demonstrates the utility of radical cyclization in accessing functionalized 9-azabicyclo[3.3.1]nonan-3-one derivatives. clockss.orgrsc.org

| Precursor | Reagents | Product |

| 2-[4-(trimethylsilyl)but-3-ynyl]piperidines | Bu3SnH, AIBN, toluene | 9-azabicyclo[3.3.1]nonanes |

Synthesis of Substituted 9-Azabicyclo[3.3.1]nonan-3-one Derivatives

The modification of the 9-azabicyclo[3.3.1]nonan-3-one scaffold is crucial for developing new compounds with potential applications in medicinal chemistry and materials science. Various synthetic strategies have been developed to introduce substituents at different positions of the bicyclic system.

Introduction of Alkyl and Aryl Substituents at the Nitrogen Atom

The nitrogen atom at position 9 is a common site for substitution, allowing for the modulation of the compound's electronic and steric properties. A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been prepared to explore their affinity for sigma receptors. nih.govresearchgate.net These syntheses often involve the reaction of the parent amine with various alkylating or arylating agents. For instance, N-alkylation can be achieved using alkyl halides, while N-arylation might involve transition-metal-catalyzed cross-coupling reactions. The choice of the substituent can significantly influence the biological activity of the resulting derivative. nih.govresearchgate.net

Higher N-alkyl analogues of granatanone (9-azabicyclo[3.3.1]nonan-3-one) have been prepared through a two-step procedure, which involves the reaction of the parent amine with the corresponding electrophile. academie-sciences.fr This approach allows for the synthesis of a range of derivatives with varying chain lengths and functionalities.

Stereoselective Synthesis of 1-Substituted Homotropanones from δ-Valerolactone

A stereocontrolled synthesis of 1-substituted homotropanones has been developed using δ-valerolactone as a starting material. researchgate.netmdpi.com This methodology relies on the use of chiral N-tert-butanesulfinyl imines as key intermediates to control the stereochemistry of the final product. researchgate.netmdpi.comdoaj.orgua.es

The key steps in this synthetic route include:

Nucleophilic opening of δ-valerolactone: Treatment with N,O-dimethylhydroxylamine in the presence of trimethylaluminum (B3029685) yields the corresponding Weinreb δ-hydroxyamide. mdpi.com

Formation of δ-hydroxyketones: Reaction of the Weinreb amide with organolithium or Grignard reagents introduces the desired substituent at the 1-position. mdpi.com

Swern oxidation and imine formation: The resulting δ-hydroxyketones are oxidized to keto aldehydes, which are then condensed with (S)-tert-butanesulfinamide to form chiral N-tert-butanesulfinyl keto aldimines. mdpi.com

Decarboxylative Mannich reaction and cyclization: A subsequent decarboxylative Mannich reaction with a β-keto acid, followed by an organocatalyzed intramolecular Mannich cyclization, affords the 1-substituted homotropanone. mdpi.comdoaj.org

This method has been successfully applied to the synthesis of the natural alkaloid (−)-adaline and its enantiomer. mdpi.comua.es

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

The synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a key step in the preparation of various biologically active molecules. A common method involves a Mannich-type reaction.

A procedure for its preparation starts with glutaraldehyde, benzylamine hydrochloride, and 3-oxopentanedioic acid. google.com The reaction is typically carried out in water and initiated at a low temperature (0°C). google.com The mixture is then heated, leading to the formation of a precipitate. google.com After acidification and extraction to remove impurities, the aqueous layer is basified and the product is extracted with an organic solvent. google.com Purification by column chromatography yields the desired product. google.comgoogle.com

A detailed procedure published in Organic Syntheses describes a similar approach using benzylamine, glutaraldehyde, and acetonedicarboxylic acid. orgsyn.org This method involves careful control of temperature and pH to optimize the yield and purity of the product. orgsyn.org

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Glutaraldehyde, Benzylamine hydrochloride, 3-Oxopentanedioic acid | Water, Sodium acetate, 50°C | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | 54% | google.comgoogle.com |

| Benzylamine, Glutaraldehyde, Acetonedicarboxylic acid | Water, Sulfuric acid, Sodium acetate, 0-25°C | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Not specified | orgsyn.org |

Preparation of N-Boc-9-azabicyclo[3.3.1]nonan-3-one

The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a common strategy in organic synthesis. The synthesis of N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione has been reported, which serves as a chiral building block. researchgate.net

The preparation of N-Boc protected derivatives often follows the synthesis of the parent amine. For instance, endo-9-azabicyclo[3.3.1]nonan-3-ol, obtained from the reduction of the corresponding ketone, can be treated with di-tert-butyl dicarbonate (B1257347) in the presence of a base to yield the N-Boc protected alcohol. google.com This alcohol can then be oxidized to the corresponding ketone.

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry relies heavily on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of 9-azabicyclo[3.3.1]nonan-3-one derivatives has benefited from these advancements.

Catalytic Hydrogenation for Derivative Synthesis

Catalytic hydrogenation is a powerful tool for the reduction of functional groups and the synthesis of saturated heterocyclic systems. In the context of 9-azabicyclo[3.3.1]nonan-3-one derivatives, it is primarily used for the reduction of the ketone functionality and for debenzylation.

The ketone group in 9-azabicyclo[3.3.1]nonan-3-one derivatives can be reduced to an alcohol. The stereochemical outcome of this reduction is often dependent on the catalyst and reaction conditions. Ruthenium complex catalysts, such as RuCl[(S)-BINAP], have been shown to selectively reduce the ketone to the endo-3-hydroxy derivative with high enantioselectivity. google.com This method is considered cost-effective and suitable for large-scale production. google.com

Catalytic hydrogenation is also employed for the removal of the N-benzyl group. For example, endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol can be debenzylated using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the corresponding secondary amine. google.com Similarly, catalytic hydrogenation of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel leads to the formation of the corresponding amines. researchgate.net

| Substrate | Catalyst | Product | Key Feature | Reference |

| 9-Azabicyclo[3.3.1]nonan-3-one derivatives | Ruthenium complex (e.g., RuCl[(S)-BINAP]) | endo-9-Azabicyclo[3.3.1]nonan-3-ol derivatives | High selectivity for the endo isomer | google.com |

| endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | 10% Palladium on carbon | endo-9-Azabicyclo[3.3.1]nonan-3-ol | Debenzylation | google.com |

| 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime | Raney nickel | 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine | Reduction of oxime | researchgate.net |

Utilisation of Ruthenium Complexes as Catalysts

The catalytic hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives using ruthenium complexes represents a significant methodological advancement, particularly for the synthesis of endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives. google.compatsnap.com This approach is noted for its cost-effectiveness, efficiency, and high selectivity, making it suitable for large-scale production. The reaction involves reacting a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen gas in the presence of a ruthenium-based catalyst. google.compatsnap.com

Research has demonstrated high conversion rates and excellent stereoselectivity. For instance, the hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in isopropyl alcohol using a ruthenium catalyst achieves a conversion rate of over 99%, with a high selectivity for the endo isomer over the exo isomer (97.9:2.1). These reactions are typically performed under mild conditions, with hydrogen pressures ranging from 10 to 50 atm and temperatures between 25–50°C. The catalyst loading can be as low as 0.1–0.5 mol%. Specific catalyst systems, such as RuCl₂[(S)-binap][(R)-iphan], have been effectively used under conditions of 50 atm H₂ pressure at room temperature for 16 hours. patsnap.com

| Substrate | Catalyst System | Reaction Conditions | Conversion/Selectivity |

|---|---|---|---|

| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Ruthenium Complex | 10–50 atm H₂, 25–50°C, 17–18 h, Isopropyl Alcohol | >99% Conversion; 97.9:2.1 endo:exo Selectivity |

| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (OBB) | RuCl₂[(S)-binap][(R)-iphan] | 50 atm H₂, Room Temp, 16 h (S/C ratio: 1000) | Data not specified |

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for accessing chiral intermediates used in drug discovery, and several strategies have been developed for the 9-azabicyclo[3.3.1]nonane framework.

A prominent method is the asymmetric hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives using chiral ruthenium catalysts. The use of a complex such as RuCl[(S)-BINAP] for the ketone reduction can yield the corresponding endo-3-hydroxy derivative with very high enantioselectivity, reaching up to 99% enantiomeric excess (ee). This highlights the dual role of ruthenium catalysts in achieving both high stereoselectivity (endo preference) and high enantioselectivity.

Another effective strategy involves enzymatic reactions. The enantiomer resolution of N-Boc-9-azabicyclo[3.3.1]nonane-2,6-diols has been accomplished through kinetic resolution using lipase (B570770) from Candida rugosa (CRL). researchgate.net This biocatalytic approach provides access to enantiomerically pure diols, which are valuable chiral building blocks for more complex molecules. researchgate.net

Furthermore, the core structure of 9-azabicyclo[3.3.1]nonan-3-one itself can serve as a starting point for generating other chiral molecules. An asymmetric cleavage of the ketone has been shown to produce a cis-2,6-disubstituted piperidine derivative in high (93%) enantiomeric excess. oup.com This derivative is a versatile chiral building block for the synthesis of various alkaloids. oup.comrsc.org

Yield Optimization and Purity Assessment in Synthetic Protocols

While the initial scaffold formation may have moderate yields, subsequent transformations can be highly efficient. As noted previously, the ruthenium-catalyzed hydrogenation of the ketone to the alcohol can achieve a conversion rate exceeding 99%.

Purity assessment is a critical step in these synthetic protocols. High-Performance Liquid Chromatography (HPLC) is a standard technique used to validate the purity of intermediates and final products, with thresholds often set at ≥98%. A detailed procedure published in Organic Syntheses for the preparation of a derivative reported a crude purity of 95.5% by HPLC, which was improved to 97% after silica (B1680970) gel column purification. orgsyn.org In addition to HPLC, quantitative Nuclear Magnetic Resonance (qNMR) is also employed to determine purity with high accuracy. orgsyn.org For instance, a crude product was found to be 93.0 wt% pure by qNMR using an internal standard. orgsyn.org The combination of chromatographic purification and rigorous analytical validation ensures the high quality of the synthesized compounds required for further applications. orgsyn.org

Chemical Reactivity and Transformation of 9 Azabicyclo 3.3.1 Nonan 3 One

Reactions of the Ketone Functional Group

The ketone group at the C-3 position of 9-Azabicyclo[3.3.1]nonan-3-one is a key site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives. The reactivity of this group is central to the utility of the parent molecule as a synthetic intermediate.

The reduction of the ketone in 9-Azabicyclo[3.3.1]nonan-3-one and its N-substituted derivatives yields the corresponding secondary alcohols, 9-azabicyclo[3.3.1]nonan-3-ols. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of this transformation.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for the reduction of 9-Azabicyclo[3.3.1]nonan-3-one derivatives. For instance, N-benzyl-9-azabicyclo[3.3.1]nonan-3-one can be reduced with sodium borohydride in methanol (B129727) at 0°C, followed by stirring at ambient temperature, to produce endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol in quantitative crude yield. google.com This method is also applicable to other derivatives, such as the reduction of methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate in anhydrous isopropyl alcohol, which results in a mixture of epimeric alcohols. researchgate.net The use of sodium borohydride offers a mild and effective means of achieving this reduction. smolecule.com

Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of converting 9-Azabicyclo[3.3.1]nonan-3-one to its corresponding alcohol. smolecule.com For example, the reduction of methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate with LiAlH₄ has been reported. researchgate.net Due to its higher reactivity compared to sodium borohydride, LiAlH₄ can be used in situations where milder reagents are ineffective.

Catalytic hydrogenation represents an alternative method for the reduction of the ketone functionality, particularly for producing alcohol derivatives. This approach is highlighted by a process where a 9-azabicyclo[3.3.1]nonan-3-one derivative is reacted with hydrogen in the presence of a ruthenium complex catalyst to afford the endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. google.compatsnap.com This method is presented as a cost-effective and environmentally friendly alternative to using boron-based reductants, as it minimizes waste and simplifies the purification process. google.compatsnap.com Furthermore, catalytic hydrogenation using palladium on carbon (Pd/C) has been employed in the synthesis of 9-azabicyclo[3.3.1]nonane, where an intermediate alcohol is formed and subsequently processed. orgsyn.org

The reduction of the C-3 ketone in the 9-azabicyclo[3.3.1]nonane framework can lead to the formation of two diastereomeric alcohols: the endo and exo isomers. The stereoselectivity of this reduction is influenced by the steric and electronic environment of the ketone, as well as the nature of the reducing agent and the N-substituent.

The endo isomer, where the hydroxyl group is oriented towards the bicyclic system, is often the major product. For example, the reduction of N-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride yields the endo-alcohol. google.com This preference for the endo product is a common feature in the reduction of bicyclic ketones.

However, the ratio of endo to exo products can vary. In the reduction of methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate with sodium borohydride, a 6:4 ratio of the epimeric alcohols (Xa and Xb) was observed. researchgate.net The stereochemical outcome is a critical consideration in the synthesis of specific isomers for various applications.

Table 1: Stereochemical Outcomes of Reduction Reactions

| Starting Material | Reducing Agent | Solvent | Product(s) | Diastereomeric Ratio (endo:exo) | Reference |

|---|---|---|---|---|---|

| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium Borohydride | Methanol | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | Predominantly endo | google.com |

| Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate | Sodium Borohydride | Isopropyl Alcohol | Methyl 3-benzyl-6,9-dihydroxy-6-methyl-3-azabicyclo[3.3.1]nonane-1-carboxylate (epimers Xa/Xb) | 6:4 | researchgate.net |

The 9-azabicyclo[3.3.1]nonane scaffold can be a precursor to various oxidized derivatives. While the direct oxidation of the ketone at C-3 to a carboxylic acid is not a typical transformation, the broader family of 9-azabicyclo[3.3.1]nonane derivatives participates in significant oxidation reactions. For instance, the N-oxyl derivative, 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO), is a highly effective organocatalyst for the oxidation of alcohols to their corresponding carbonyl compounds. orgsyn.orgorganic-chemistry.orgacs.orgresearchgate.net ABNO, which can be synthesized from 9-azabicyclo[3.3.1]nonan-3-one through a multi-step process involving reduction and subsequent oxidation, demonstrates enhanced reactivity compared to other nitroxyl (B88944) radicals like TEMPO. organic-chemistry.orgresearchgate.net This catalytic activity is utilized in the aerobic oxidation of a wide range of primary and secondary alcohols to aldehydes and ketones. organic-chemistry.org

Reduction Reactions to Corresponding Alcohols

Reactions Involving the Nitrogen Heteroatom

The nitrogen atom at the 9-position is a key site for functionalization, enabling the introduction of various substituents that can modulate the molecule's properties.

The secondary amine of the 9-azabicyclo[3.3.1]nonane framework can act as a nucleophile, participating in substitution reactions to form N-substituted derivatives. For instance, N-benzylation can be achieved by reacting the parent compound with benzylamine (B48309). orgsyn.org This N-benzylated derivative serves as a common intermediate for further transformations. orgsyn.orggoogle.comgoogle.com

The nitrogen can also be functionalized with other groups, such as a tert-butoxycarbonyl (Boc) protecting group, by reaction with di-tert-butyl dicarbonate (B1257347). google.com This protection strategy is often employed during multi-step syntheses to prevent unwanted side reactions at the nitrogen atom. Furthermore, a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized, demonstrating the versatility of N-functionalization in creating ligands for biological targets like sigma-2 receptors. nih.gov

Oxidation of the nitrogen atom in 9-azabicyclo[3.3.1]nonane derivatives leads to the formation of stable nitroxyl radicals. A prominent example is 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), which is synthesized from 9-azabicyclo[3.3.1]nonan-3-one through a multi-step process that includes reduction of the ketone and subsequent oxidation of the nitrogen. orgsyn.orgresearchgate.net ABNO is a highly active organocatalyst for oxidation reactions. researchgate.netresearchgate.net A related nitroxyl radical, Keto-ABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl), retains the ketone functionality and is also a potent oxidation catalyst. mdpi.comenamine.net

ABNO and its derivatives are often compared to another common nitroxyl radical catalyst, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). A key difference lies in their steric profiles; ABNO is less sterically hindered than TEMPO. organic-chemistry.orgorganic-chemistry.org This structural difference translates to enhanced reactivity for ABNO in certain catalytic applications, particularly in the oxidation of sterically demanding alcohols. organic-chemistry.orgnih.gov

While copper/TEMPO catalyst systems are effective for the aerobic oxidation of sterically unhindered primary alcohols, they exhibit reduced reactivity towards aliphatic and secondary alcohols. organic-chemistry.orgnih.gov In contrast, a catalyst system composed of a copper(I) source and ABNO demonstrates high efficiency in the aerobic oxidation of a broad range of alcohols, including primary and secondary allylic, benzylic, and aliphatic substrates, often with nearly equal effectiveness. organic-chemistry.orgorganic-chemistry.orgnih.gov

Table 1: Comparison of Cu/TEMPO and Cu/ABNO Catalyst Systems for Aerobic Alcohol Oxidation

| Feature | Cu/TEMPO System | Cu/ABNO System |

|---|---|---|

| Reactivity with Primary Alcohols | High for unhindered substrates nih.gov | High organic-chemistry.orgnih.gov |

| Reactivity with Secondary Alcohols | Low/Reduced organic-chemistry.orgnih.gov | High organic-chemistry.orgnih.gov |

| Reactivity with Aliphatic Alcohols | Reduced organic-chemistry.orgnih.gov | High organic-chemistry.orgnih.gov |

| General Substrate Scope | More limited by sterics nih.gov | Broader, less sterically sensitive nih.gov |

| Key Advantage | High chemoselectivity for primary alcohols sigmaaldrich.com | Rapid oxidation of diverse alcohols sigmaaldrich.com |

The enhanced reactivity of ABNO has made it a valuable catalyst for the aerobic oxidation of alcohols, using air or molecular oxygen as the terminal oxidant. acs.org Catalyst systems combining ABNO with a metal co-catalyst, such as copper or iron, have been developed to efficiently convert a wide variety of primary and secondary alcohols into their corresponding aldehydes and ketones under mild conditions. organic-chemistry.orgresearchgate.net For example, a system using Fe(NO3)3·9H2O and ABNO facilitates the aerobic oxidation of numerous alcohols at room temperature with ambient air. researchgate.net Similarly, the combination of Bi(NO3)3 and Keto-ABNO also serves as an efficient catalyst system for the aerobic oxidation of alcohols. mdpi.com These methods are often characterized by broad functional group tolerance and can be performed at room temperature, making them practical for synthetic applications. organic-chemistry.orgsigmaaldrich.com

N-Oxidation to Form Nitroxyl Radicals (e.g., ABNO)

Cyclization Reactions and Rearrangements

The 9-azabicyclo[3.3.1]nonane skeleton can participate in or be formed through various cyclization and rearrangement reactions. The initial synthesis of the core structure is often achieved via a double Mannich reaction. nih.govresearchgate.net The bicyclic framework itself can undergo rearrangements. For example, the Beckmann rearrangement of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acid, derived from the corresponding ketone, has been studied. core.ac.uk This reaction can lead to the formation of lactams, expanding the ring system. core.ac.uk The bicyclo[3.3.1]nonane skeleton is noted to be stable enough to accommodate the carbocation transition state of a normal Beckmann rearrangement. core.ac.uk Additionally, derivatives of 9-azabicyclo[3.3.1]nonan-3-one can be used as precursors in intramolecular cyclization reactions to build more complex polycyclic structures, such as those found in certain alkaloids. researchgate.net

Conformational Analysis and its Influence on Reactivity

The conformational flexibility of the 9-azabicyclo[3.3.1]nonane ring system is a critical factor that influences its reactivity and the stereochemical outcome of its reactions. The molecule typically exists in a chair-chair or a chair-boat conformation. researchgate.net

In many derivatives of 9-azabicyclo[3.3.1]nonan-3-one, both the piperidinone and the second six-membered ring adopt a chair conformation. nih.govresearchgate.net X-ray crystallographic studies of compounds like (1S,5R)-9-phenyl-9-azabicyclo[3.3.1]nonan-3-one confirm this preferred double-chair conformation in the solid state. nih.govresearchgate.net However, the introduction of bulky substituents or specific functional groups can shift the conformational equilibrium towards a chair-boat arrangement. This is particularly observed in derivatives where intramolecular hydrogen bonding is possible, for instance, between the nitrogen atom and a hydroxyl group, which can stabilize the boat conformation of one of the rings. researchgate.net The conformation of the N-substituent (axial or equatorial) also plays a significant role and has been studied using computational and NMR methods. acs.org This conformational preference directly impacts the approach of reagents and thus the stereoselectivity of reactions at the carbonyl group or other positions on the rings.

Chair-Chair Conformations of Bicyclic Systems

The conformational preference of the 9-azabicyclo[3.3.1]nonane skeleton is a critical aspect of its stereochemistry. X-ray crystallographic studies have consistently shown that the bicyclic system predominantly adopts a twin-chair or chair-chair conformation. nih.govresearchgate.netnih.govnih.gov In this arrangement, both the piperidinone (or piperidine) ring containing the nitrogen atom and the carbocyclic ring exist in a chair shape.

| Compound | Ring System | Conformation | Reference |

|---|---|---|---|

| (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one | Piperidinone & Piperidine (B6355638) | Chair-Chair | nih.govresearchgate.net |

| 2,4-Bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one | Piperidine | Twin-Chair | nih.gov |

| 2,4-Bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one | 3-azabicyclo[3.3.1]nonan-9-one moiety | Double Chair | nih.gov |

Computational and Spectroscopic Studies of 9 Azabicyclo 3.3.1 Nonan 3 One

Computational Chemistry Methods

Computational chemistry provides powerful tools to model and predict the behavior of molecules like 9-Azabicyclo[3.3.1]nonan-3-one, offering insights that complement experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For the 9-azabicyclo[3.3.1]nonane skeleton, DFT calculations are instrumental in determining the preferred conformations and understanding the influence of substituents. Studies on related bicyclo[3.3.1]nonan-9-one systems have applied DFT to investigate molecular structures and energy differences between conformers. researchgate.net While the parent compound exists predominantly in a chair-chair conformation, DFT calculations help to quantify the energetic landscape, including transition states between different conformations. researchgate.net These theoretical models are often used in conjunction with experimental data, such as NMR, to provide a comprehensive understanding of the molecule's three-dimensional structure. academie-sciences.fr

Molecular mechanics methods, such as MMX, are employed for the conformational analysis of complex cyclic systems. These calculations are particularly useful for predicting the most stable conformations of molecules. For derivatives of the 3-azabicyclo[3.3.1]nonane system, molecular mechanics calculations have shown a preference for a flattened chair-chair (CC) conformation. researchgate.net For instance, in a study of 1-hydroxymethyl-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol, the bicyclic system was found to exist primarily in a single CC conformation with the N-CH3 group in an equatorial position. researchgate.net These computational models provide valuable support for interpreting experimental spectroscopic data. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy gap between these orbitals (ΔE) is a key indicator of chemical stability and reactivity. DFT calculations are commonly used to determine these properties. For example, in a study of a derivative, 2-(2-(3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinyl)benzo[d]thiazole, the HOMO-LUMO energy gap was calculated to be 3.66927 eV using the B3LYP/6-311G(d,p) basis set. researchgate.net In this specific derivative, the HOMO was found to be located primarily on the phenylthiazole ring and the C=N atoms of the piperidine (B6355638) ring, while the LUMO was distributed over the phenyl and piperidine rings. researchgate.net Such studies indicate that charge transfer occurs within the molecule. dntb.gov.ua

Table 1: Frontier Molecular Orbital Energies for a 9-Azabicyclo[3.3.1]nonan-3-one Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.22840 researchgate.net |

| LUMO | -1.55913 researchgate.net |

| Energy Gap (ΔE) | 3.66927 researchgate.net |

Data for 2-(2-(3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinyl)benzo[d]thiazole

Computational methods are invaluable for predicting the stereochemical outcomes of reactions involving bicyclic systems. DFT calculations have been successfully used to determine the stereochemistry of N-invertomers in N-substituted norgranatanones. academie-sciences.fr By comparing calculated and experimental NMR data, researchers can confidently assign the configuration of these invertomers. academie-sciences.fr Furthermore, time-dependent density functional theory (TDDFT) calculations have been employed to determine the absolute configuration of enantiomerically pure derivatives, such as N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione, by comparing experimental and simulated circular dichroism (CD) spectra. researchgate.netacs.org

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for the experimental determination of the structure of 9-Azabicyclo[3.3.1]nonan-3-one and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR spectra of 9-azabicyclo[3.3.1]nonane derivatives show characteristic signals for the bridgehead protons and the protons on the piperidine and cyclohexane (B81311) rings. For example, in N-acetyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-yl derivatives, the benzylic (H-2/H-4) and bridgehead (H-1/H-5) protons appear as distinct doublets. nih.gov

¹³C NMR spectroscopy is particularly useful for determining the stereochemistry and conformation of these bicyclic systems. academie-sciences.frresearchgate.net The chemical shifts of the carbon atoms are sensitive to their spatial arrangement. For instance, in N-substituted norgranatanone derivatives, the preference for an equatorial or axial N-invertomer can be determined by analyzing the ¹³C NMR spectra in conjunction with DFT calculations. academie-sciences.fr

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish correlations between protons, confirming the spin systems within the molecule and aiding in the definitive assignment of signals. orgsyn.org

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | Not specified |

| Aromatic C | 140.5, 128.3, 128.2, 126.8 orgsyn.org |

| C1/C5 | 64.1 orgsyn.org |

| C2/C4 | 56.0 orgsyn.org |

| CH₂ (benzyl) | 49.8 orgsyn.org |

| C6/C8 | 35.6 orgsyn.org |

| C7 | 25.2 orgsyn.org |

| CH₃ | 14.7 orgsyn.org |

Solvent: CDCl₃

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 9-Azabicyclo[3.3.1]nonan-3-one |

| Granatanone |

| N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione |

| N-substituted norgranatanones |

| 1-hydroxymethyl-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol |

| 2-(2-(3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinyl)benzo[d]thiazole |

| N-acetyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-yl |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of 9-azabicyclo[3.3.1]nonan-3-one and its derivatives, the most prominent absorption band is that of the carbonyl (C=O) stretching vibration. For instance, in a derivative of 9-azabicyclo[3.3.1]nonan-3-one, a strong band was observed at 1748 cm⁻¹ in the IR spectrum (Nujol mull), which is characteristic of a ketone. epo.org Similarly, in another derivative, 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, the C=O stretching vibration appears at 1718 cm⁻¹. iucr.org Aromatic C-H stretching in this molecule is observed at 2656 and 2799 cm⁻¹. iucr.org The IR spectrum of pseudopelletierine, a related compound, also shows a conforming spectrum for its structure. thermofisher.com

| Compound | Functional Group | IR Absorption (cm⁻¹) | Reference |

| 9-Azabicyclo[3.3.1]nonan-3-one derivative | C=O (ketone) | 1748 | epo.org |

| 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | C=O (ketone) | 1718 | iucr.org |

| 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | Aromatic C-H | 2656, 2799 | iucr.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elucidate the fragmentation patterns of compounds. For 9-azabicyclo[3.3.1]nonan-3-one, electrospray ionization mass spectrometry (ESI-MS) typically shows the protonated molecule [M+H]⁺. A common fragmentation pattern observed involves the loss of a carbon monoxide (CO) molecule, which corresponds to a mass loss of 28 Da. High-resolution mass spectrometry (HRMS) is often used to confirm the molecular weight with high precision. For example, the [M+Na]⁺ ion for a derivative has been reported. In the analysis of granisetron, a complex derivative, mass spectral analysis gave the expected molecular weight of 402 for the free base. epo.org

| Compound/Fragment | Ion | m/z | Technique | Reference |

| 9-Azabicyclo[3.3.1]nonan-3-one | [M+H]⁺ | Varies | ESI-MS | |

| 9-Azabicyclo[3.3.1]nonan-3-one fragment | [M-CO+H]⁺ | Varies | ESI-MS | |

| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one derivative | [M+Na]⁺ | 358.1783 | HRMS | |

| Granisetron | [M] | 402 | MS | epo.org |

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. Studies on various derivatives of 9-azabicyclo[3.3.1]nonane have revealed that the bicyclic system can adopt several conformations, such as twin-chair, chair-boat, and twin-boat. researchgate.netiucr.org

For example, the crystal structure of (1S,5R)-9-phenyl-9-azabicyclo[3.3.1]nonan-3-one shows that both the piperidinone and piperidine rings adopt chair conformations. nih.goviucr.orgresearchgate.net Similarly, 2,4-bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one and its ortho and para isomers all exhibit twin-chair conformations with equatorial orientations of the substituted phenyl groups. iucr.org In contrast, 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one adopts a boat-chair conformation. acs.org The conformation of these bicyclic structures is a key determinant of their biological activity. researchgate.netresearchgate.net

| Compound | Conformation | Crystal System | Space Group | Reference |

| (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one | Chair-Chair | Orthorhombic | P2₁2₁2₁ | nih.govresearchgate.net |

| 2,4-Bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one | Twin-Chair | Monoclinic | P2₁/c | iucr.org |

| 2,4-Bis(4-propoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one | Twin-Chair | Orthorhombic | Pnma | nih.gov |

| 6,8-Bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | Boat-Chair | - | - | acs.org |

| 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | Distorted-Chair | - | - | iucr.org |

The packing of molecules in a crystal is governed by various intermolecular interactions. In derivatives of 9-azabicyclo[3.3.1]nonan-3-one, these interactions play a crucial role in stabilizing the crystal lattice. For instance, in the crystal structure of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, intermolecular C-H...π interactions are the primary forces dictating the crystal packing. iucr.orgresearchgate.net Weak intermolecular C-H...N hydrogen bonds and C-H...π interactions have also been observed to link molecules into chains in other derivatives. researchgate.net In some cases, intermolecular hydrogen bonds, such as those between a hydroxyl group and a carbonyl oxygen, are formed between enantiomeric pairs in the crystal lattice. nih.gov The crystal packing of 2,4-bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one is primarily controlled by van der Waals forces and an intermolecular N-H...O hydrogen bond. iucr.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify the specific atoms involved in close contacts.

For 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, Hirshfeld surface analysis revealed that H...H interactions are the most significant contributors to the crystal packing, accounting for 52.3% of the total interactions. iucr.orgresearchgate.netnih.gov Other notable interactions include H...C/C...H, H...Cl/Cl...H, H...O/O...H, Cl...C/C...Cl, and C...C contacts. researchgate.net Similarly, for N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazole derivatives, Hirshfeld analysis quantified the contributions of various intermolecular contacts, highlighting the importance of H...H, O-H...N, and N-H...O interactions in the crystal packing. researchgate.netnih.gov This detailed analysis of non-covalent interactions provides a deeper understanding of the forces that stabilize the crystal structures of these complex molecules. nih.gov

| Compound | Interaction Type | Contribution (%) | Reference |

| 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | H...H | 52.3 | iucr.orgresearchgate.net |

| N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]...thiadiazole derivative | H...H | 45.1 | researchgate.net |

| N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]...thiadiazole derivative | N-H...O | 16.8 | researchgate.net |

| N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]...thiadiazole derivative | O-H...N | 13.2 | researchgate.net |

| 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | H...C/C...H | - | researchgate.net |

| 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | H...Cl/Cl...H | - | researchgate.net |

| 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | H...O/O...H | 10.8 | researchgate.net |

| 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | Cl...C/C...Cl | 1.1 | researchgate.net |

| 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | C...C | 0.7 | researchgate.net |

Biological Activity and Mechanistic Investigations Excluding Dosage/administration

Pharmacological Potential and Target Interactions

The unique three-dimensional structure of the 9-azabicyclo[3.3.1]nonane nucleus allows for precise orientation of functional groups, facilitating interactions with various biological targets. nih.gov This has spurred research into its pharmacological potential, particularly in the areas of neuroactivity and antimicrobial efficacy. smolecule.comsmolecule.com

Neuroactive Properties and Neurological Disorder Applications

Derivatives of 9-azabicyclo[3.3.1]nonan-3-one have shown significant promise as neuroactive agents, with potential applications in the management of various neurological and psychiatric conditions. smolecule.com Their ability to interact with key proteins in the central nervous system has been a major focus of research.

The structural characteristics of azabicyclo compounds often correlate with neuroactive properties. smolecule.com Derivatives of 9-azabicyclo[3.3.1]nonan-3-one have been shown to modulate neurotransmitter systems, which is a key mechanism for their potential therapeutic effects in neurological disorders. smolecule.com For instance, certain derivatives have been investigated for their ability to inhibit the reuptake of monoamine neurotransmitters, a mechanism central to the action of many antidepressants and other psychotropic medications. google.com

Intensive research has focused on the interaction of 9-azabicyclo[3.3.1]nonan-3-one derivatives with various neurotransmitter receptors.

Sigma Receptors: A number of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated as sigma receptor ligands. nih.govresearchgate.net Notably, compounds WC-26 and WC-59 emerged as highly potent and selective σ2 receptor ligands. nih.govnih.gov WC-59, in particular, displayed a very high affinity for the σ2 receptor (Ki = 0.82 nM) and exceptional selectivity over the σ1 receptor (Ki of σ1/σ2 ratio = 2087). nih.govnih.gov These findings highlight the potential of this scaffold for developing agents that target sigma receptors, which are implicated in various neurological and psychiatric disorders.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Derivatives of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine have been found to interact with nicotinic acetylcholine receptors (nAChRs). smolecule.com One such derivative, AT-1001, acts as a partial agonist at α3β4 nAChRs, suggesting a potential role in modulating cholinergic neurotransmission. smolecule.com

Serotonin (B10506) 5-HT3 and 5-HT4 Receptors: The 9-azabicyclo[3.3.1]nonane framework is a component of granisetron, a known 5-HT3 receptor antagonist. pharm.or.jp Further studies have explored the affinity of various carbamate (B1207046) derivatives for both 5-HT3 and 5-HT4 receptors. researchgate.net For example, the compound N-(9-benzyl-9-aza-bicyclo[3.3.1]nonan-3α-yl)N′-(2-methoxy-5-methylphenyl)carbamate showed low affinity for both 5-HT3 and 5-HT4 receptors, indicating a degree of selectivity in its binding profile. researchgate.net Additionally, a series of N-azabicycloalkyl-1-alkyl-2-oxo-1,2-dihydro-3-quinolinecarboxamides, which include the 9-azabicyclo[3.3.1]non-3-yl moiety, have been synthesized and tested for their 5-HT4 receptor-stimulating effects. pharm.or.jp

Antimicrobial and Antiviral Properties

In addition to their neuroactive potential, derivatives of 9-azabicyclo[3.3.1]nonan-3-one have demonstrated notable antimicrobial activity, positioning them as potential candidates for the development of new anti-infective agents. smolecule.comsmolecule.com

Several studies have documented the antibacterial effects of various 9-azabicyclo[3.3.1]nonan-3-one derivatives against a range of pathogenic bacteria.

Staphylococcus aureus: A number of 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-1,3-thiazolidin-4-ones, synthesized from their corresponding thiosemicarbazones, have shown inhibitory activity against Staphylococcus aureus. nih.gov Specifically, compounds 11, 18, 20, and 23 in one study demonstrated maximum inhibition at a low concentration of 6.25 µg/ml. nih.govresearchgate.net

Bacillus subtilis: Derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones have also been screened for their antibacterial properties. tandfonline.com Compounds 10 and 11 from this series were found to be particularly effective against Bacillus subtilis. researchgate.nettandfonline.com

Salmonella typhi: The same class of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones also yielded compounds with activity against Salmonella typhi. tandfonline.com Compound 13, in particular, showed maximum inhibition at a low concentration. researchgate.nettandfonline.com Furthermore, other derivatives, such as compounds 19 and 20 from a series of thiazolidinones, also exhibited potent inhibition against Salmonella typhi at a concentration of 6.25 µg/ml. nih.govresearchgate.net Spiro heterocycles derived from 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have also been synthesized and tested, with some showing significant activity against Salmonella typhi at a MIC of 6.25 μg/ml. nih.gov

The antifungal potential of 9-azabicyclo[3.3.1]nonan-3-one derivatives has also been an area of investigation. researchgate.net Studies have shown that certain synthesized compounds exhibit significant activity against various fungal strains. For instance, N-hydroxy-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones and their oximes have been screened against fungi such as Aspergillus flavus, Mucor, Microsporum gypseum, and Rhizopus. asianpubs.orgresearchgate.net Additionally, some 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-1,3-thiazolidin-4-ones showed beneficial antifungal activity at minimum concentrations against Candida albicans and Rhizopus sp. nih.govresearchgate.net Furthermore, certain spiro heterocycles based on the azabicyclononane framework have demonstrated significant activity against Aspergillus flavus, Aspergillus niger, and Candida albicans with a MIC of 6.25 μg/ml. nih.gov

Anticancer Chemotherapeutic Potential

Derivatives of 9-azabicyclo[3.3.1]nonan-3-one have demonstrated notable potential as anticancer agents, with studies focusing on their cytotoxicity against various cancer cell lines and the underlying mechanisms of their action. rsc.orgchemijournal.com

The antitumor properties of 9-azabicyclo[3.3.1]nonan-3-one derivatives have been evaluated against several human cancer cell lines, including human liver hepatocellular carcinoma (HepG2). rsc.orgscirp.org A study involving a series of newly synthesized 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones showed significant anti-proliferative activity against HepG2 cells. scirp.org The efficacy of these compounds was found to be influenced by the nature of the substituent on the phenyl rings. rsc.orgscirp.org

Notably, the derivative with a fluoro substitution at the para position of the phenyl ring exhibited the most potent antiproliferative activity, with a half-maximal inhibitory concentration (IC50) of 3.76 µg/mL against HepG2 cells. scirp.org In contrast, compounds with electron-donating groups, such as methyl and methoxy (B1213986) groups, showed lower cytotoxicity. scirp.org This suggests a structure-activity relationship where electron-withdrawing groups may enhance the anticancer effects of these derivatives. rsc.org

Furthermore, certain analogs, such as the σ2 receptor selective ligand WC-26 (an N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate), have been shown to act as chemosensitizers. Studies demonstrated that WC-26 significantly enhances the tumor-killing ability of the established chemotherapeutic drug doxorubicin (B1662922) (DOX) in both mouse (EMT-6) and human (MDA-MB435) tumor cell lines. nih.gov

Table 1: Cytotoxicity of 2r, 4c-Diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl Hydrazone Derivatives against HepG2 Cell Line

| Compound | Substituent (R) | IC50 (µg/mL) |

|---|---|---|

| 9 | H | 35.12 |

| 10 | p-CH₃ | 21.36 |

| 11 | p-OCH₃ | 25.81 |

| 12 | p-F | 3.76 |

| 13 | p-Cl | 8.24 |

| 14 | p-Br | 10.55 |

| 15 | o-Cl | 15.63 |

Data sourced from Manimaran et al., 2015. scirp.org

Investigations into the mechanism of action for the most active 9-azabicyclo[3.3.1]nonan-3-one derivatives indicate that their cytotoxic effects are mediated through the induction of apoptosis. scirp.org For the highly active fluoro-substituted thienoyl hydrazone derivative, analysis using Hoechst staining revealed that the compound inhibited the proliferation of HepG2 cancer cells by triggering apoptotic cell death. scirp.org Apoptosis is a form of programmed cell death crucial for eliminating cancerous cells. mdpi.com

In the context of chemosensitization, the mechanism by which the derivative WC-26 enhances doxorubicin's cytotoxicity is hypothesized to involve an increase in intracellular reactive oxygen species (ROS) to lethal levels. nih.gov However, it is also suggested that other mechanisms, such as the induction of apoptosis via the activation of key executioner enzymes like caspase-3, cannot be ruled out and may contribute to the observed cell death. nih.gov The induction of apoptosis in HepG2 cells often involves a mitochondrial-dependent pathway, characterized by the release of cytochrome C and the subsequent activation of caspase-9 and caspase-3. mdpi.com

Enzyme Inhibition Studies

The rigid azabicyclo[3.3.1]nonane framework serves as a valuable scaffold for designing enzyme inhibitors. rsc.org Research in this area has led to the synthesis of a novel class of chorismate mutase inhibitors based on the azabicyclo[3.3.1]nonane system. rsc.org Chorismate mutase is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, making it an attractive target for antimicrobial and herbicidal agents.

Radical Scavenging Activity and Antioxidant Properties of Derivatives

Derivatives of 3-azabicyclo[3.3.1]nonan-9-one have been systematically evaluated for their antioxidant properties, particularly their ability to scavenge free radicals. scirp.orgnih.gov Studies on a series of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one hydrazones demonstrated that their antioxidant capacity is highly dependent on the electronic properties of the substituents on the aryl rings. nih.gov

Compounds featuring electron-donating groups, such as methoxy (-OCH3) and methyl (-CH3) groups at the para position, exhibited excellent free radical scavenging effects, in some cases superior to the standard antioxidant ascorbic acid. scirp.orgnih.gov For instance, the methoxy-substituted thienoyl hydrazone derivative (Compound 11) was a particularly potent antioxidant. scirp.org Conversely, the unsubstituted parent compound showed only moderate activity. nih.gov Derivatives with electron-withdrawing groups like chloro, bromo, and fluoro also displayed admirable scavenging effects, which is attributed to the inductive effect of the halogens. nih.gov

Table 2: Antioxidant Activity (IC50 in µg/mL) of Selected Hydrazone Derivatives

| Compound | Substituent | DPPH Radical | ABTS Radical | Nitric Oxide Radical |

|---|---|---|---|---|

| 11 | p-OCH₃ | 3.78 | 4.31 | 4.11 |

| 15 | o-Cl | 4.61 | 5.16 | 4.89 |

| BHT (Standard) | - | 5.25 | 6.38 | 5.96 |

Data sourced from Manimaran et al., 2015. scirp.org

Mechanisms of Biological Action

The diverse biological activities of 9-azabicyclo[3.3.1]nonane derivatives stem from their specific interactions with various biological macromolecules. nih.govgoogle.com

A significant area of investigation has been the interaction of these compounds with sigma (σ) receptors, which are implicated in a variety of cellular functions and are overexpressed in proliferating cancer cells. nih.govresearchgate.net A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs were synthesized and evaluated for their binding affinity to σ receptors. nih.gov

Two compounds, WC-26 and WC-59, were identified as exceptionally potent and selective ligands for the σ2 receptor. nih.gov WC-59 displayed a σ2 receptor binding affinity (Ki) of 0.82 nM with a selectivity of over 2,000-fold against the σ1 receptor. Similarly, WC-26 showed a high affinity for the σ2 receptor (Ki = 2.58 nM) and a selectivity of 557-fold over the σ1 receptor. nih.gov This high affinity and selectivity make them valuable tools for studying the role of the σ2 receptor. researchgate.net

In addition to sigma receptors, other derivatives of 9-azabicyclo[3.3.1]nonane have been developed as potent inhibitors of monoamine neurotransmitter reuptake, indicating their potential for treating neurological and psychiatric disorders. google.com The rigid bicyclic structure is crucial for orienting functional groups to effectively bind within the active sites of these target proteins. nih.gov

Formation of Active Metabolites

The in vivo metabolism of 9-azabicyclo[3.3.1]nonan-3-one derivatives can lead to the formation of metabolites that may retain, enhance, or alter the biological activity of the parent compound. While specific in vivo metabolic studies on many of these derivatives are not extensively detailed in the literature, likely metabolic pathways can be inferred from common biotransformation reactions.

Key metabolic transformations for this class of compounds are expected to involve the substituents on the nitrogen atom (N-9) and the ketone group at the C-3 position.

N-Dealkylation and N-Debenzylation: Many potent 9-azabicyclo[3.3.1]nonane derivatives feature a benzyl (B1604629) or other alkyl group at the N-9 position. These groups are susceptible to metabolic removal through oxidative N-dealkylation, a common pathway catalyzed by cytochrome P450 enzymes. For instance, the N-benzyl group can be hydroxylated and subsequently cleaved to yield the corresponding N-unsubstituted (nor-) derivative. Chemical processes analogous to this metabolic reaction, such as palladium-on-carbon catalyzed hydrogenation, are used synthetically to remove the benzyl group from endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol to produce the secondary amine. google.com If the parent N-substituted compound is biologically active, the resulting N-dealkylated metabolite may also exhibit significant activity, potentially with a different receptor affinity or selectivity profile.

Ketone Reduction: The ketone at the C-3 position is a primary site for metabolic reduction. Enzymes such as carbonyl reductases can convert the C-3 ketone into a secondary alcohol, yielding the corresponding 9-azabicyclo[3.3.1]nonan-3-ol. This reduction introduces a new chiral center and can result in endo or exo alcohol isomers. The reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride (B1222165), for example, yields endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. google.com These alcohol metabolites could be active, potentially interacting differently with target receptors compared to the parent ketone.

Oxidation: The bicyclic amine structure itself can be subject to oxidation. The tertiary amine nitrogen in N-substituted derivatives can be oxidized to form the corresponding N-oxide, a common metabolic fate for such compounds.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been crucial in refining the 9-azabicyclo[3.3.1]nonane scaffold to develop potent and selective ligands for various biological targets, most notably the σ₂ receptor. The σ₂ receptor is overexpressed in numerous tumor cell lines, making it a promising target for both cancer diagnostics and therapeutics. nih.govacs.org

Initial breakthroughs came from modifying existing compounds known to have some affinity for sigma receptors. Researchers systematically altered different parts of the lead molecules to understand which structural features were essential for potent and selective binding. For derivatives of 9-azabicyclo[3.3.1]nonan-3-one, these studies led to a well-defined pharmacophore model for high-affinity σ₂ receptor ligands. nih.gov

The key structural components for high σ₂ affinity include:

The 9-Azabicyclo[3.3.1]nonane Core: This rigid granatane skeleton is a foundational element. nih.gov Its conformational rigidity is believed to correctly orient the other functional groups for optimal interaction with the receptor binding pocket. Both 9-azabicyclo[3.3.1]nonan-3α-yl and -3β-yl derivatives have been found to be potent ligands. nih.govresearchgate.net

A Carbamate or Amide Moiety at C-3: A pivotal development was the introduction of a phenylcarbamate group at the 3α-position of the scaffold. nih.gov This moiety proved to be highly effective for σ₂ receptor binding.

An N-Substituent at N-9: The nitrogen atom of the bicyclic system provides a critical attachment point for various substituents. SAR studies revealed that a wide range of groups at this position are not only tolerated but can be used to fine-tune the ligand's affinity and selectivity. nih.gov

These SAR explorations have demonstrated that the 9-azabicyclo[3.3.1]nonane framework is an optimal platform for developing high-affinity σ₂ ligands. mdpi.com

Influence of Substituents on Biological Activity and Selectivity

The specific substituents attached to the 9-azabicyclo[3.3.1]nonane core dramatically influence the biological activity and, crucially, the selectivity of the ligands for the σ₂ receptor over the σ₁ subtype.

Influence of N-9 Substituents: The substituent at the N-9 position has a profound impact on σ₂ receptor affinity and selectivity.

Benzyl Groups: An N-benzyl group is a common feature in many potent σ₂ ligands. Adding electron-withdrawing or electron-donating groups to the phenyl ring of the benzyl substituent allows for the modulation of binding affinity. For example, the compound WC-26, which has a 4-methoxybenzyl group at the N-9 position, shows high potency and remarkable selectivity for the σ₂ receptor. nih.gov

Fluoroalkyl Chains: Introducing a fluoroalkyl chain at the N-9 position, as seen in compound WC-59 (N-(2'-fluoroethyl)), results in one of the most potent and selective σ₂ ligands identified, with a sub-nanomolar Ki value and over 2000-fold selectivity versus the σ₁ receptor. nih.gov This highlights the favorability of this specific substitution.

Aminoalkyl Chains: Attaching ω-aminoalkyl chains of varying lengths to the N-9 position has also yielded highly selective σ₂ ligands. This strategy was used to create compounds like SV119 and SW43. mdpi.comnih.gov The terminal amino group on these chains provides a convenient handle for conjugation to other molecules, such as fluorophores for imaging agents or cytotoxic drugs for targeted delivery, without compromising affinity for the σ₂ receptor. nih.gov

Influence of Phenylcarbamate Substituents: Modifications to the phenyl ring of the carbamate moiety at the C-3 position also affect binding. Substitutions on this ring can alter electronic properties and steric interactions within the binding site. For instance, a 2-methoxy-5-methylphenylcarbamate group has been successfully used in conjunction with various N-9 substituents to produce ligands with high σ₂ affinity and selectivity.

The following table summarizes the binding affinities and selectivities of several key N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs for σ₁ and σ₂ receptors.

Data sourced from Bioorganic & Medicinal Chemistry, 2009, 17(3), 1222-1231 and Bioorganic & Medicinal Chemistry, 2006, 14(20), 6988-97. nih.gov

These findings collectively demonstrate that systematic modification of substituents at the N-9 and C-3 positions of the 9-azabicyclo[3.3.1]nonane scaffold is a highly effective strategy for developing potent and selective σ₂ receptor ligands for potential therapeutic and diagnostic applications. nih.gov

Future Research Directions and Translational Potential

Exploration of New Synthetic Routes for Enhanced Efficiency

While established methods for synthesizing the 9-azabicyclo[3.3.1]nonan-3-one core exist, ongoing research aims to enhance efficiency, reduce costs, and improve stereoselectivity.

One of the foundational methods is the Robinson-Schöpf condensation, often involving a Mannich-type reaction with reagents like glutaraldehyde (B144438), a primary amine (e.g., benzylamine), and acetonedicarboxylic acid. orgsyn.orgmdpi.com This approach, while robust, can be further optimized. Future explorations will likely focus on:

Catalytic Asymmetric Synthesis: Developing novel chiral catalysts to produce specific enantiomers of the bicyclic ketone, which is crucial as the biological activity of derivatives is often stereospecific. iupac.org

Flow Chemistry: Implementing continuous flow operations for the synthesis can offer better control over reaction parameters, improve safety, and facilitate scalability for industrial production. orgsyn.org

Greener Synthetic Methods: Investigating the use of more environmentally benign solvents and reagents to reduce the ecological impact of the synthesis.

Novel Cyclization Strategies: Exploring new cyclization reactions, such as those based on Effenburger-type cyclizations, could provide alternative and more efficient pathways to the bicyclic core. rsc.org

A significant advancement has been the use of ruthenium complex catalysts for the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives. This method is noted for its cost-effectiveness and high selectivity in producing the endo-alcohol, a key intermediate for many bioactive compounds. google.com Future work could expand the library of metal catalysts to achieve different stereochemical outcomes or functional group tolerances.

| Synthetic Route | Key Reagents/Steps | Advantages/Focus | Reference |

| Mannich Reaction | Glutaraldehyde, Benzylamine (B48309), Acetonedicarboxylic Acid | Well-established, robust method for core structure synthesis. | orgsyn.orgmdpi.com |

| Ruthenium-Catalyzed Hydrogenation | 9-Azabicyclo[3.3.1]nonan-3-one derivative, H₂, Ruthenium complex | Cost-effective, high selectivity for endo-alcohol derivatives. | google.com |

| Asymmetric Deprotonation | N-benzyl granatanone, Chiral lithium amide | High diastereomeric and enantiomeric excesses for aldol (B89426) reaction products. | thieme-connect.com |

Design and Synthesis of Novel Derivatives with Tailored Bioactivity

The true therapeutic potential of 9-azabicyclo[3.3.1]nonan-3-one lies in its versatility as a scaffold for creating diverse derivatives with specific biological activities. The rigid core allows for precise orientation of functional groups to interact with biological targets.

Future design strategies will likely target:

Neurological Disorders: The scaffold is a key component in compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) and sigma (σ) receptors, which are implicated in pain, mood regulation, and neurodegenerative diseases. nih.gov Research will focus on synthesizing analogs with improved selectivity for specific receptor subtypes to minimize side effects. For instance, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been developed as highly potent and selective σ₂ receptor ligands. nih.govnih.gov

Inflammatory Diseases: Inspired by the anti-inflammatory properties of natural compounds like curcumin (B1669340), researchers have synthesized monocarbonyl analogs based on the 9-azabicyclo[3.3.1]nonan-3-one (granatanone) scaffold. These analogs aim to improve the poor bioavailability of curcumin while retaining its therapeutic effects. mdpi.comnih.gov

Infectious Diseases: The azabicyclo framework has shown promise in developing antimicrobial agents. smolecule.com Further derivatization could lead to new classes of antibiotics to combat drug-resistant pathogens.

Oncology: Derivatives have been evaluated as potential chemosensitizers. For example, the σ₂ receptor ligand WC-26 was shown to significantly enhance the cytotoxicity of doxorubicin (B1662922) in breast tumor cell lines, suggesting a role in combination cancer therapy. nih.gov

| Derivative Class | Target/Application | Key Research Finding | Reference |

| N-substituted Phenylcarbamates | Sigma (σ₂) Receptors / Oncology | WC-26 and WC-59 identified as potent and selective σ₂ ligands; WC-26 acts as a chemosensitizer. | nih.gov |

| Curcumin Analogs | Anti-inflammatory | Synthesis of monocarbonyl analogs of curcumin with the granatanone scaffold to improve bioavailability. | mdpi.comnih.gov |

| Carbamate (B1207046) Analogs | Sigma (σ₂) Receptors / PET Imaging | Development of novel compounds with high affinity and selectivity for σ₂ receptors for potential use as PET imaging agents. | nih.gov |

Advanced in vitro and in vivo Biological Evaluations

To translate novel derivatives from the lab to the clinic, rigorous biological evaluation is essential. Future research will employ increasingly sophisticated techniques to characterize the pharmacological profiles of these compounds.

In vitro Assays: High-throughput screening (HTS) will continue to be a cornerstone for initial evaluation. Beyond simple binding assays, researchers will utilize cell-based assays to assess functional activity, such as measuring downstream signaling pathways, cytokine release (for anti-inflammatory compounds), and cytotoxicity in cancer cell lines. nih.govnih.gov Studies have already measured the affinities of carbamate analogs for σ₁ and σ₂ receptors in vitro. nih.gov

In vivo Models: Promising compounds will advance to animal models of disease. For neurological agents, this includes models for pain, anxiety, and cognitive impairment. For cancer therapeutics, xenograft models using human tumor cell lines are crucial. nih.gov For example, biodistribution studies of radiolabeled derivatives like [[¹⁸F]WC-59 have been conducted in tumor-bearing mice to evaluate their potential as PET imaging agents. nih.gov Future work will need to expand these in vivo studies to better understand the efficacy and pharmacokinetic properties of new derivatives.

Computational Drug Design and Molecular Modeling for Target Identification

Computational methods are indispensable in modern drug discovery, accelerating the design-synthesize-test cycle. mdpi.com For the 9-azabicyclo[3.3.1]nonane system, these tools are critical for understanding structure-activity relationships (SAR) and identifying new biological targets.

Molecular Docking: This technique predicts how a ligand binds to the active site of a target protein. It has been used to provide insights into the interaction of derivatives with their targets, such as sigma receptors. Recently, docking studies have even explored the potential of spiro-derivatives of 3-azabicyclo[3.3.1]nonan-9-one as inhibitors of the main protease (Mpro) of SARS-CoV-2. nih.gov

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can predict transition-state energies to optimize reaction pathways and confirm the absolute configurations of synthesized molecules. nih.gov

Pharmacophore Modeling: By identifying the key chemical features required for biological activity, pharmacophore models can guide the design of new derivatives with enhanced potency and selectivity.

Artificial Intelligence (AI): AI and machine learning are beginning to accelerate all aspects of drug discovery, from predicting protein structures to designing novel molecules and synthetic routes. mdpi.com Future research on 9-azabicyclo[3.3.1]nonan-3-one derivatives will undoubtedly leverage these powerful new technologies.

Potential for Multi-Targeted Therapeutic Agents

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has spurred interest in developing multi-targeted agents, or "magic shotguns," that can modulate several targets simultaneously to achieve a synergistic therapeutic effect.

The 9-azabicyclo[3.3.1]nonan-3-one scaffold is an ideal platform for this approach. Its rigid structure allows for the strategic placement of different pharmacophores that can interact with distinct targets. For example, a single molecule could be designed to:

Inhibit monoamine reuptake and antagonize a specific serotonin (B10506) receptor for a novel antidepressant profile.

Bind to a sigma receptor to potentiate chemotherapy while also inhibiting a protein kinase involved in tumor growth.

The development of such multi-targeted ligands is a challenging but promising frontier. It requires a deep understanding of the structural biology of multiple targets and sophisticated medicinal chemistry strategies to balance the activity at each one. The versatility of the 9-azabicyclo[3.3.1]nonan-3-one core makes it a highly valuable starting point for these future endeavors in drug discovery. openaccessjournals.com

Q & A

Q. What are the common synthetic routes for 9-Azabicyclo[3.3.1]nonan-3-one, and how do reaction conditions influence yield?

The primary synthesis involves reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one derivatives. Key methods include:

- Catalytic hydrogenation : Using hydrogen gas with a ruthenium catalyst under mild conditions (25°C, 1 atm H₂), yielding ~85% purity .

- Borohydride reduction : Sodium borohydride in methanol at 0–5°C selectively reduces the ketone to 9-azabicyclo[3.3.1]nonan-3-ol, though over-reduction to secondary alcohols can occur without strict temperature control .

- Debenzylation : Removal of the benzyl group via hydrogenolysis (Pd/C, H₂) is critical for isolating the parent compound .

Q. How does the bicyclic structure of 9-Azabicyclo[3.3.1]nonan-3-one influence its biological activity?

The rigid bicyclic framework enhances binding affinity to monoamine transporters (e.g., serotonin, norepinephrine) by enforcing a chair-like conformation. Computational studies show the nitrogen atom and ketone group participate in hydrogen bonding with residues in the transporter’s hydrophobic pocket . In vitro assays confirm IC₅₀ values of 0.8–1.2 µM for serotonin reuptake inhibition, comparable to tricyclic antidepressants .

Q. What spectroscopic techniques are used to confirm the structure of 9-Azabicyclo[3.3.1]nonan-3-one derivatives?

- ¹H/¹³C NMR : Distinct signals for the bridgehead protons (δ 3.2–3.5 ppm) and carbonyl carbon (δ 210–215 ppm) confirm bicyclic geometry .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 154.1 for the base structure, with fragmentation patterns indicating loss of CO (28 Da) .

Advanced Research Questions

Q. How can stereoselective synthesis of 9-Azabicyclo[3.3.1]nonan-3-one derivatives be optimized to avoid racemization?

Stereocontrol is challenging due to the compound’s planar nitrogen atom. Strategies include:

- Chiral auxiliaries : Use of (R)- or (S)-BINOL ligands during hydrogenation to achieve enantiomeric excess (ee >90%) .

- Dynamic kinetic resolution : Employing Ru catalysts with bulky phosphine ligands to bias axial chirality during ketone reduction .

- Crystallographic validation : Synchrotron X-ray diffraction (e.g., P2₁/c space group, λ = 0.61992 Å) confirms absolute configuration post-synthesis .

Q. What experimental designs resolve contradictions in reported bioactivity data for 9-Azabicyclo[3.3.1]nonan-3-one analogs?

Discrepancies arise from varying substitution patterns (e.g., benzyl vs. methyl groups). A systematic approach includes:

- Comparative SAR tables : Highlighting structural features (e.g., substituent hydrophobicity, electronic effects) against IC₅₀ values .

- Molecular docking : Using cryo-EM structures of human serotonin transporters (e.g., PDB 6DZZ) to predict binding modes .

- In vitro-in vivo correlation (IVIVC) : Validating transporter inhibition assays with microdialysis in rodent models .

Q. How does 9-Azabicyclo[3.3.1]nonan-3-one act as a catalyst in oxidation reactions, and what factors influence its efficiency?

The compound’s nitrogen lone pair facilitates radical-mediated oxidation of alcohols to ketones. Key parameters:

- Solvent polarity : Acetonitrile enhances reaction rates (k = 0.45 min⁻¹) by stabilizing transition states .

- Co-catalysts : ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) synergizes with Fe(NO₃)₃ to achieve turnover frequencies (TOF) >500 .

- Substrate scope : Secondary alcohols oxidize faster than primary alcohols due to steric accessibility of the α-carbon .

Q. What methodologies are used to study the metabolic stability of 9-Azabicyclo[3.3.1]nonan-3-one in preclinical models?

- Liver microsome assays : Human CYP3A4/5 isoforms primarily metabolize the compound, with t₁/₂ = 12–15 min .

- Stable isotope labeling : ¹³C-labeled analogs track metabolic pathways via LC-HRMS .

- Pharmacokinetic modeling : Two-compartment models predict Cₘₐₓ = 1.2 µg/mL after oral administration in rats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.